7-nitro-4aH-3,1-benzoxazine-2,4-dione

1,3-Dipolar cycloaddition Regioselective heterocyclic synthesis Benzodiazepinone

7-Nitro-4aH-3,1-benzoxazine-2,4-dione (systematically 7-nitro-1H-3,1-benzoxazine-2,4-dione; also widely referred to as 4-nitroisatoic anhydride or 4NIA, CAS 63480-10-4) is a nitro-substituted heterocyclic anhydride with the molecular formula C₈H₄N₂O₅ and a molecular weight of 208.13 g·mol⁻¹. It belongs to the isatoic anhydride (3,1-benzoxazine-2,4-dione) family and is distinguished from its regioisomeric 5-nitro (6-nitroisatoic anhydride, CAS 4693-02-1) and parent unsubstituted (isatoic anhydride, CAS 118-48-9) counterparts by the position of the electron-withdrawing nitro group para to the anhydride carbonyl.

Molecular Formula C8H4N2O5
Molecular Weight 208.13 g/mol
Cat. No. B12357951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitro-4aH-3,1-benzoxazine-2,4-dione
Molecular FormulaC8H4N2O5
Molecular Weight208.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC(=O)OC(=O)C21)[N+](=O)[O-]
InChIInChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(12)15-7/h1-3,5H
InChIKeyGYZZAXVUHQLYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-4aH-3,1-benzoxazine-2,4-dione (4-Nitroisatoic Anhydride): Procurement-Grade Baseline for a Strategic Synthetic Intermediate


7-Nitro-4aH-3,1-benzoxazine-2,4-dione (systematically 7-nitro-1H-3,1-benzoxazine-2,4-dione; also widely referred to as 4-nitroisatoic anhydride or 4NIA, CAS 63480-10-4) is a nitro-substituted heterocyclic anhydride with the molecular formula C₈H₄N₂O₅ and a molecular weight of 208.13 g·mol⁻¹ [1]. It belongs to the isatoic anhydride (3,1-benzoxazine-2,4-dione) family and is distinguished from its regioisomeric 5-nitro (6-nitroisatoic anhydride, CAS 4693-02-1) and parent unsubstituted (isatoic anhydride, CAS 118-48-9) counterparts by the position of the electron-withdrawing nitro group para to the anhydride carbonyl [2]. This regiochemical placement is not a trivial structural variation; it dictates the compound's reactivity profile in cycloaddition chemistry, its role as the direct and most cost-effective synthetic precursor to the widely used RNA SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) reagent 1-methyl-7-nitroisatoic anhydride (1M7), and its distinct physicochemical properties including computed aqueous solubility of approximately 1.4 g/L and density of 1.623 g/cm³ [1].

Why 7-Nitro-4aH-3,1-benzoxazine-2,4-dione Cannot Be Replaced by Its 5-Nitro Isomer or Parent Isatoic Anhydride in Procurement Decisions


Substituting 7-nitro-4aH-3,1-benzoxazine-2,4-dione (4NIA) with its 5-nitro regioisomer (6-nitroisatoic anhydride, 5NIA) or the unsubstituted parent isatoic anhydride introduces regiochemistry-dependent reactivity outcomes that are both documented and quantifiable. In 1,3-dipolar cycloaddition reactions with azomethine ylides, N-methyl-4-nitroisatoic anhydride (derived from 4NIA) undergoes reaction exclusively at the C1-carbonyl group, leading cleanly to a single benzo-1,3-diazepin-5-one product, whereas N-methyl-5-nitroisatoic anhydride partitions between competing attack at the C1-carbonyl and the nitro-substituted aromatic ring, yielding a mixture that includes novel tetracyclic byproducts [1]. This loss of reaction homogeneity directly impacts synthetic yield and downstream purification complexity. Furthermore, 4NIA is the only commercially viable, inexpensive precursor to 1-methyl-7-nitroisatoic anhydride (1M7), the SHAPE reagent with a half-life of approximately 14–17 seconds that enables single-nucleotide-resolution RNA structure probing to be completed in under 70 seconds [2][3]. Neither the 5-nitro isomer nor the parent isatoic anhydride can be methylated to yield 1M7 with the requisite nitro group placement; the resulting products (1M6 from 5NIA, or NMIA from the parent) exhibit half-lives of 31 seconds and 260–430 seconds, respectively, which are suboptimal for time-resolved in-cell RNA structure analysis [3]. These regiochemical and functional divergences mean that generic substitution of 4NIA is not chemically equivalent and leads to measurably different experimental outcomes.

7-Nitro-4aH-3,1-benzoxazine-2,4-dione: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Exclusive C1-Carbonyl Cycloaddition vs. Competing Ring Addition: 4-Nitro vs. 5-Nitro Isatoic Anhydride

When N-methyl-4-nitroisatoic anhydride (the N-methyl derivative of the target compound 4NIA) is reacted with a non-stabilized azomethine ylide derived from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, the 1,3-dipolar cycloaddition occurs exclusively at the isatoic anhydride C1-carbonyl group, followed by decarboxylative rearrangement to give a single benzo-1,3-diazepin-5-one product. In contrast, N-methyl-5-nitroisatoic anhydride (derived from the 5-nitro isomer, CAS 4693-02-1) undergoes competing cycloaddition at both the C1-carbonyl group and the nitro-substituted aromatic ring, with the dearomative addition pathway producing novel tetracyclic side-products [1]. This constitutes a qualitative and preparatively significant divergence: the 4-nitro isomer enables a single-product reaction manifold, while the 5-nitro isomer yields a product mixture requiring chromatographic separation.

1,3-Dipolar cycloaddition Regioselective heterocyclic synthesis Benzodiazepinone

SHAPE Reagent Half-Life: 4NIA-Derived 1M7 (14–17 s) vs. NMIA (260–430 s) and 1M6 (31 s)

4-Nitroisatoic anhydride (4NIA) is the direct synthetic precursor to 1-methyl-7-nitroisatoic anhydride (1M7), the SHAPE reagent that achieves single-nucleotide-resolution RNA structure interrogation in under 70 seconds [1]. The aqueous hydrolysis half-life of 1M7 at 37 °C is 14 seconds (TCI vendor data) to 17 seconds (peer-reviewed measurement by Busan et al., 2019, Table 1) [2]. In contrast, N-methylisatoic anhydride (NMIA), the reagent synthesized from the unsubstituted parent isatoic anhydride, exhibits a half-life of 260 seconds (Busan et al.) to 430 seconds (TCI data) [2]. The 1M6 reagent (derived from the 5-nitro isomer, 5NIA) has an intermediate half-life of 31 seconds [2]. The ~15-fold faster hydrolysis of 1M7 relative to NMIA is essential for time-resolved SHAPE experiments in living cells, where reagent lifetime must be shorter than the timescale of cellular RNA degradation and division [2].

RNA SHAPE SHAPE-MaP RNA structure probing

Aqueous Solubility: 4-Nitroisatoic Anhydride (1.4 g/L) vs. Parent Isatoic Anhydride (0.3 g/L)

The computed aqueous solubility of 4-nitroisatoic anhydride (4NIA) is 1.4 g/L at 25 °C . The parent isatoic anhydride (CAS 118-48-9) has a reported solubility of 0.3 g/L in water (Merck Millipore specification), although it also undergoes hydrolytic decomposition in aqueous media . This approximately 4.7-fold higher computed solubility for 4NIA is consistent with the introduction of the polar nitro group, which increases the compound's hydrophilicity (XLogP3 = 0.8 for 4NIA vs. higher logP for the parent) [1]. While both compounds are typically handled in polar aprotic solvents (DMF, DMSO) for synthetic applications, the higher intrinsic water solubility of 4NIA can facilitate aqueous workup protocols and reduce the organic solvent volume required for reaction quenching.

Aqueous solubility Reagent handling Reaction medium compatibility

Procurement Cost and Synthetic Accessibility: 4NIA as the Only Inexpensive Bulk Precursor to 1M7

4-Nitroisatoic anhydride (4NIA) is explicitly characterized in the peer-reviewed literature as an 'inexpensive precursor' for the synthesis of 1M7, the gold-standard SHAPE reagent [1]. Turner et al. (2013) report that the absence of a reliable, inexpensive source of 1M7 had previously prevented widespread adoption of SHAPE methodology, and that 4NIA fills this gap as the cost-effective gateway precursor [1]. Commercial pricing confirms this: 4NIA is available at approximately USD 15–29 per 5 g (95% purity, Apollo Scientific; Arctom Scientific) and USD 92 per 1 g (Santa Cruz Biotechnology) . In contrast, the downstream product 1M7 (CAS 73043-80-8) is typically sold at significantly higher cost per gram and with limited bulk availability, reflecting the added synthetic step and stability considerations. The one-pot conversion of 4NIA to 1M7 using the safer DIEA-based protocol (bypassing NaH/DMF) proceeds with reported yields of approximately 80–97% depending on scale [1]. No alternative isatoic anhydride regioisomer (5NIA) or the parent compound can be methylated to yield 1M7 with the nitro group in the 7-position required for the 14–17 second half-life and low nucleotide bias profile.

SHAPE reagent synthesis Precursor procurement One-pot methylation

Physical Property Fingerprint: Melting Point and Density as Identity and Purity Indicators for 4NIA vs. 5NIA and Parent Isatoic Anhydride

The physical properties of 4-nitroisatoic anhydride provide readily measurable differentiation from its closest analogs. The melting point of 4NIA is 265–270 °C (AKSci, purity ≥97% by HPLC) , compared to 259 °C for the 5-nitro isomer (5NIA/6-nitroisatoic anhydride, CAS 4693-02-1) and 233–250 °C (decomposition) for the parent isatoic anhydride . The density of both nitro-substituted isomers is computed as 1.623 ± 0.06 g/cm³ (20 °C, 760 Torr), distinctly higher than the 1.52 g/cm³ of the parent isatoic anhydride . While these property differences do not directly drive biological or synthetic performance, they serve as critical identity confirmation and purity assessment benchmarks during receipt and quality control, particularly when distinguishing between the 4-nitro and 5-nitro regioisomers that share identical molecular formula and molecular weight (208.13 g/mol).

Melting point Density Quality control

7-Nitro-4aH-3,1-benzoxazine-2,4-dione: Evidence-Backed Procurement Scenarios for Research and Industrial Use


In-House Synthesis of 1M7 SHAPE Reagent for Single-Nucleotide-Resolution RNA Structure Probing

Molecular biology core facilities and RNA structure laboratories that perform SHAPE-MaP experiments should procure 4NIA as the stable, inexpensive precursor for on-demand synthesis of 1M7. The Turner et al. (2013) one-pot protocol using DIEA in DMF (bypassing NaH) converts 4NIA to 1M7 with ~80–97% yield [1]. The resulting 1M7 reagent, with its 14–17 second half-life at 37 °C and very even per-nucleotide reactivity profile [2], achieves single-nucleotide-resolution RNA structure probing in under 70 seconds and enables secondary structure prediction with up to 91% accuracy [3]. This scenario exploits 4NIA's unique position as the only isatoic anhydride regioisomer that yields the 7-nitro-substituted 1M7 product; neither 5NIA (which yields 1M6 with a 31 s half-life) nor the parent isatoic anhydride (which yields NMIA with a 260–430 s half-life) can produce the same reagent performance [2].

Regioselective Synthesis of Benzo-1,3-diazepin-5-one Derivatives via 1,3-Dipolar Cycloaddition

Medicinal chemistry groups synthesizing benzodiazepinone scaffolds should select 4NIA (as its N-methyl derivative) for cycloaddition-based library construction. D'Souza et al. (2018) demonstrated that N-methyl-4-nitroisatoic anhydride reacts with non-stabilized azomethine ylides exclusively at the C1-carbonyl group, yielding a single benzo-1,3-diazepin-5-one product [1]. This contrasts with the 5-nitro isomer, which produces a mixture of cycloaddition products and tetracyclic byproducts from competing dearomative aromatic ring addition [1]. The exclusive reactivity of the 4-nitro derivative eliminates the need for chromatographic separation of regioisomeric products and maximizes the yield of the desired benzodiazepinone target, making it the rational procurement choice for parallel synthesis and medicinal chemistry campaigns.

Pharmaceutical Intermediate for Nitro-Substituted Heterocyclic Building Blocks

Process chemistry and custom synthesis organizations that require a nitro-substituted isatoic anhydride building block for the construction of nitrogen-containing heterocycles (quinazoline-2,4-diones, benzoxazinones, or quinolinones) should procure 4NIA based on its documented use as a versatile pharmaceutical intermediate [1]. The compound's anhydride moiety is highly reactive toward nucleophiles, and its hydrolysis yields 4-nitroanthranilic acid [2]. The computed aqueous solubility of 1.4 g/L for 4NIA [3] versus 0.3 g/L for the parent isatoic anhydride [4] facilitates aqueous workup and may reduce solvent consumption in multi-step synthetic sequences. The compound's CAS registry (63480-10-4) and NSC number (NSC 135175) confirm its inclusion in the National Cancer Institute's screening collection, indicating its recognized status as a drug-discovery-relevant intermediate [3].

Undergraduate and Graduate Teaching Laboratories for Safe SHAPE Chemistry Instruction

Academic institutions teaching RNA chemical probing methods should procure 4NIA rather than pre-formed 1M7 for student laboratory exercises. The Turner et al. (2013) publication specifically addresses the safety limitations of the original NaH/DMF protocol and provides a validated safer alternative that most molecular biology teaching laboratories are equipped to handle [1]. The cost differential—4NIA at approximately USD 15–29 per 5 g [2] versus pre-formed 1M7 at significantly higher cost—makes 4NIA the economically responsible choice for multi-student laboratory sections. Students gain hands-on experience in both the synthetic transformation (4NIA → 1M7) and the downstream SHAPE probing experiment, reinforcing the connection between chemical synthesis and RNA structure analysis.

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